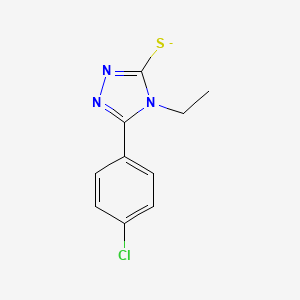
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a chlorophenyl group, an ethyl group, and a thiolate group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, ethyl hydrazinecarboxylate, and elemental sulfur.
Formation of Hydrazone: 4-chlorobenzaldehyde reacts with ethyl hydrazinecarboxylate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of sulfur to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Produced via nucleophilic substitution.
Scientific Research Applications
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antiviral, antifungal, and anticancer agent.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Agricultural Chemistry: Explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar structure but with a thiadiazole ring instead of a triazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring, differing in the nitrogen and oxygen arrangement.
4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar triazole structure but with different substituents.
Uniqueness
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClN3S- |
|---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)/p-1 |
InChI Key |
CPAZNRFBIAFEIA-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=NN=C1[S-])C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


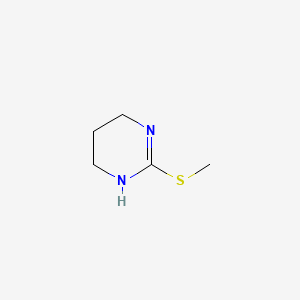
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B12329162.png)
![chromium(3+);N-cyclohexylcyclohexanamine;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12329166.png)
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
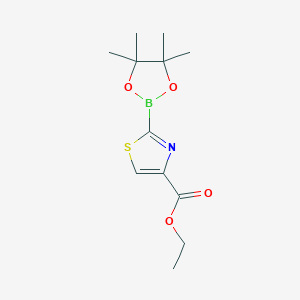
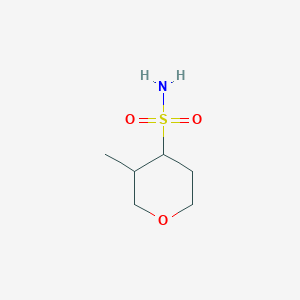
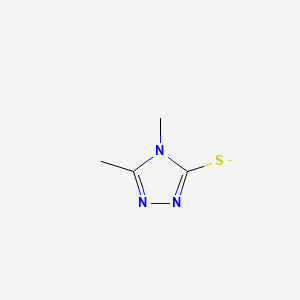
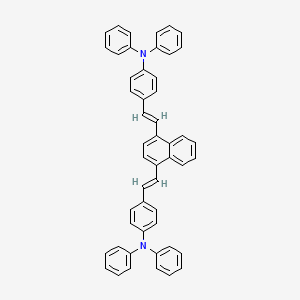
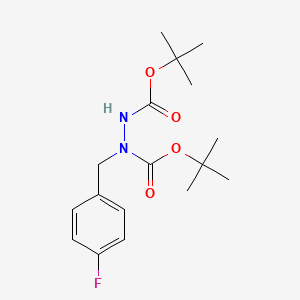
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
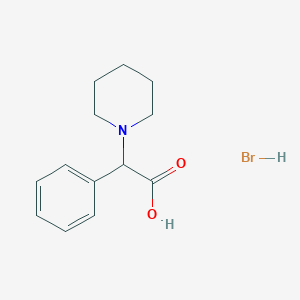
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
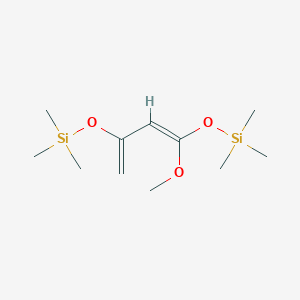
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
